4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate
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Overview
Description
4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate is a chemical compound with the molecular formula C12H19NO4. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to an octanoate ester, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate typically involves the reaction of N-hydroxysuccinimide with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using methylene chloride as a solvent. The mixture is stirred at room temperature, and the product is isolated by filtration and washing with heptane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Octanoic acid and N-hydroxysuccinimide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, including anticonvulsants and analgesics.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the preparation of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is crucial for its anticonvulsant activity . The compound’s structure allows it to bind effectively to these channels, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the pyrrolidine-2,5-dione moiety but differ in the alkyl chain length and substitution patterns.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with similar biological activities.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate is unique due to its specific ester linkage and the presence of an octanoate group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical compounds highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C18H23NO4 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] octanoate |
InChI |
InChI=1S/C18H23NO4/c1-2-3-4-5-6-7-18(22)23-15-10-8-14(9-11-15)19-16(20)12-13-17(19)21/h8-11H,2-7,12-13H2,1H3 |
InChI Key |
LGZYZFSXECDVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
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